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dl-Monosodium glutamate - 32221-81-1

dl-Monosodium glutamate

Catalog Number: EVT-355021
CAS Number: 32221-81-1
Molecular Formula: C5H11NNaO5
Molecular Weight: 188.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the FLAVORING AGENTS used to impart a meat-like flavor.

L-Glutamate

  • Relevance: L-Glutamate is the anion of L-glutamic acid, which forms the core structure of dl-Monosodium glutamate. The only structural difference between L-glutamate and dl-Monosodium glutamate is the presence of the sodium cation in dl-Monosodium glutamate. []

L-Monosodium Glutamate

  • Relevance: L-Monosodium glutamate is an enantiomer of dl-Monosodium glutamate. Both compounds share the same molecular formula and connectivity, but they differ in the spatial arrangement of atoms around the chiral carbon of the glutamate moiety. []

Dl-Glutamic Acid

  • Relevance: dl-Glutamic acid is the conjugate acid of dl-Monosodium glutamate. Removal of the sodium cation from dl-Monosodium glutamate results in the formation of dl-Glutamic acid. []

Disodium 5′-Inosinate

  • Compound Description: Disodium 5′-inosinate (IMP) is a nucleotide naturally found in foods like meat and fish. It is often used in conjunction with MSG to enhance the umami taste. []
  • Relevance: Although structurally distinct from dl-Monosodium glutamate, disodium 5′-inosinate exhibits a synergistic taste effect when combined with MSG. This synergy results in a significant enhancement of the umami taste perception, greater than the additive effect of the individual compounds. []

Disodium 5′-Guanylate

  • Compound Description: Disodium 5′-guanylate (GMP) is another nucleotide naturally found in foods like mushrooms and dried fish. It also enhances the umami taste and exhibits a synergistic effect with MSG, similar to disodium 5′-inosinate. []
  • Relevance: While not structurally similar to dl-Monosodium glutamate, disodium 5′-guanylate contributes to umami taste perception and interacts synergistically with MSG. This interaction amplifies the perceived umami taste intensity beyond what would be expected from simply combining the two compounds. []
Source

Monosodium glutamate is derived from glutamic acid, which can be found in many protein-rich foods such as meat, fish, dairy products, and certain vegetables like tomatoes and mushrooms. The compound can be produced through fermentation processes using specific bacteria or through chemical synthesis.

Classification

In terms of classification, dl-Monosodium glutamate falls under the category of food additives and flavor enhancers. It is recognized by various food safety authorities worldwide and is generally regarded as safe for consumption when used within recommended limits.

Synthesis Analysis

Methods of Synthesis

Monosodium glutamate can be synthesized through two primary methods: fermentation and chemical synthesis.

  1. Fermentation: This method involves the use of microorganisms such as bacteria to convert carbohydrates into monosodium glutamate. The process typically uses starch or sugar as a substrate, which is fermented by specific strains of bacteria (e.g., Corynebacterium glutamicum). This biotechnological approach allows for large-scale production with high purity levels.
  2. Chemical Synthesis: Although less common today due to the efficiency of fermentation methods, monosodium glutamate can also be synthesized chemically from glutamic acid by neutralizing it with sodium hydroxide or sodium carbonate. This method requires careful control of reaction conditions to ensure product purity.

Technical Details

The fermentation process generally involves:

  • Culturing the bacteria in a nutrient-rich medium.
  • Monitoring parameters such as pH, temperature, and aeration to optimize growth and production.
  • Harvesting the produced monosodium glutamate through filtration and purification steps.
Molecular Structure Analysis

Structure

The molecular formula for dl-Monosodium glutamate is C₅H₈NNaO₄. It consists of a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and a side chain that contains another carboxyl group.

Data

  • Molecular Weight: 169.11 g/mol
  • IUPAC Name: Sodium 2-aminopentanedioate
  • Structural Formula:
HOOC CH NH2 CH2 COONa\text{HOOC CH NH}_2\text{ CH}_2\text{ COONa}

This structure highlights the presence of both amino and carboxyl functional groups, which contribute to its properties as an amino acid derivative.

Chemical Reactions Analysis

Reactions

Monosodium glutamate participates in various chemical reactions typical for amino acids:

  1. Hydrolysis: In aqueous solutions, monosodium glutamate can undergo hydrolysis to release free glutamic acid.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form gamma-aminobutyric acid (GABA), a neurotransmitter.
  3. Salt Formation: Monosodium glutamate can react with acids to form different salts.

Technical Details

The reactions involving monosodium glutamate are influenced by factors such as pH, temperature, and concentration. For example, at high temperatures or extreme pH levels, the stability of the compound may decrease, leading to decomposition or alteration in flavor properties.

Mechanism of Action

Process

The mechanism by which monosodium glutamate enhances flavor involves interaction with specific taste receptors on the tongue. When consumed, it binds to umami receptors (specifically mGluR4) that signal the brain to perceive a savory taste.

Data

Research indicates that monosodium glutamate stimulates these receptors more effectively than other amino acids due to its unique structure. This interaction not only enhances flavor but may also influence appetite regulation and food intake behaviors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 232 °C (450 °F)

Chemical Properties

  • pH Level: Typically around 6.0 - 7.0 when dissolved in water
  • Stability: Stable under normal storage conditions but sensitive to heat and moisture over prolonged periods.

Relevant analyses show that monosodium glutamate does not significantly alter the nutritional value of food but enhances sensory properties without contributing excessive calories.

Applications

Scientific Uses

Monosodium glutamate has several applications beyond culinary uses:

  1. Food Industry: Widely used as a flavor enhancer in soups, sauces, snacks, and processed meats.
  2. Research: Utilized in studies related to taste perception and neurobiology due to its interaction with umami receptors.
  3. Nutritional Studies: Investigated for its potential role in appetite regulation and metabolic effects on food intake.
Synthesis and Production Methodologies

Racemic Synthesis Pathways of dl-Monosodium Glutamate

The industrial synthesis of racemic dl-monosodium glutamate (MSG) primarily follows chemical routes that yield equal proportions of D- and L-glutamate enantiomers. The dominant pathway involves acrylonitrile-based synthesis, where propylene (a petroleum derivative) undergoes ammoxidation to form acrylonitrile. This intermediate is subsequently subjected to hydrocyanation and hydrolysis, yielding dl-glutamic acid. Neutralization with sodium hydroxide or carbonate produces the racemic dl-monosodium salt [4] [8]. Alternative chemical pathways include the Strecker synthesis, where 2-oxoglutaraldehyde undergoes aminonitrile formation followed by hydrolysis, though this method is less industrially prevalent due to complex purification requirements [8].

A historical method involved protein hydrolysis, where plant proteins (e.g., wheat gluten or soybean meal) were treated with strong hydrochloric acid under high temperature and pressure. The resulting amino acid mixture underwent complex separation to isolate glutamic acid, which was then neutralized. While producing racemic dl-glutamate due to harsh racemizing conditions, this method has been largely superseded due to low specificity (≈30% glutamate yield) and high purification costs [1] [4].

Table 1: Industrial Racemic Synthesis Pathways for dl-MSG

MethodKey Starting MaterialCritical Reaction StepsRacemization Driver
Acrylonitrile RoutePropyleneAmmoxidation → Hydrocyanation → HydrolysisInherent reaction stereochemistry
Protein HydrolysisWheat gluten/SoybeanAcid hydrolysis (6M HCl, 110°C) → FiltrationHigh-temperature acid conditions
Strecker Synthesis2-OxoglutaraldehydeAminonitrile formation → Hydrolysis → DecarboxylationAlkaline hydrolysis conditions

Comparative Analysis of Chemical vs. Microbial Fermentation Approaches

Chemical synthesis delivers true racemic dl-MSG efficiently (typical yields: 85-90%) with minimal biological contamination risks. However, it faces significant drawbacks: dependence on non-renewable petroleum feedstocks, generation of toxic byproducts (e.g., cyanide intermediates), and high energy consumption during high-temperature/pressure reactions [4] [8]. Crucially, it necessitates post-synthetic resolution to isolate the dl-isomer mixture from undesired stereoisomers or impurities, adding downstream processing complexity [8].

In contrast, microbial fermentation exclusively produces the L-glutamate enantiomer using strains like Corynebacterium glutamicum under biotin limitation. Carbohydrate sources (molasses, corn starch hydrolysate) are metabolized via the Krebs cycle, with α-ketoglutarate diverted toward glutamate by biotin-deficient cells exhibiting altered membrane permeability [5]. While fermentation achieves exceptional L-glutamate yields (up to 60% sugar conversion), it is incapable of natively producing D-glutamate. Consequently, dl-MSG production via fermentation requires additional racemization steps (alkali treatment at 170°C) of isolated L-glutamate or blending with synthetically derived D-glutamate, significantly increasing production costs for the racemic mixture [2] [5].

Table 2: Chemical Synthesis vs. Fermentation for dl-MSG Precursor Production

ParameterChemical SynthesisMicrobial Fermentation (L-Glutamate)
Primary ProductRacemic dl-glutamic acidEnantiopure L-glutamic acid
Yield Efficiency85-90% (from acrylonitrile)50-60% (from glucose)
FeedstockPetrochemicals (propylene, ammonia, HCN)Renewable carbohydrates (sugarcane, corn starch)
StereospecificityRacemic mixture produced directlyOnly L-enantiomer produced; D-enantiomer absent
Key LimitationToxic intermediates; Resolution needed for pure dlRequires energy-intensive racemization step

Enantiomeric Resolution Techniques in Industrial Production

Separating dl-MSG into its D- and L-components is essential for applications requiring the racemic form. Preferential Crystallization exploits differential solubility: dl-MSG is dissolved, seeded with pure D- or L-crystals, inducing crystallization of one enantiomer while the other remains enriched in the mother liquor. Multiple cycles yield both enantiomers with optical purity >95% [8]. However, throughput is limited by crystallization kinetics.

Chromatographic Resolution employs chiral stationary phases (e.g., ligand-exchange resins with Cu²⁺-L-proline complexes). The dl-glutamate mixture is applied, and enantiomers separate based on differential affinity, achieving high purity (>98%) but requiring significant resin investment and eluent management [8]. Industrially, Ammonium Glutamate Conversion is highly effective: dl-glutamic acid is converted to the ammonium salt. Upon pH/temperature adjustment, less soluble monoammonium L-glutamate crystallizes first. The remaining D-enriched solution undergoes racemization (140-180°C, alkali), and the cycle repeats, progressively enriching dl-content with minimal single-enantiomer loss [8].

Yield Optimization Strategies for dl-Isomer Enrichment

Maximizing dl-MSG yield centers on integrated resolution-racemization loops. Continuous crystallization of the desired dl-mixture (or individual isomers) from partially resolved liquors, coupled with in-line racemization of residual off-isomer streams, pushes theoretical yields towards 95%. Racemization catalysts (e.g., salicylaldehyde/Zn²⁺ complexes) enhance efficiency, reducing typical reaction temperatures from 170°C to 100-120°C and minimizing degradation [8].

Bioreactor Hybrid Systems utilize fermentative L-glutamate as feedstock. Optimized C. glutamicum strains, engineered for reduced byproduct (e.g., lactate, succinate) formation and enhanced α-ketoglutarate flux, achieve near-theoretical glucose-to-L-glutamate conversion (≥60 g/L titer). Subsequent partial racemization under controlled conditions (pH 11.5, 150°C) generates tailored dl-ratios. Precision control of racemization time/temperature allows direct production of mixtures ranging from 50:50 to 80:20 (dl ratio) without full separation [4] [5]. Advanced Crystallization Control using real-time monitoring and feedback adjusts supersaturation levels during cooling or evaporative crystallization, minimizing unwanted hydrate formation (dl-MSG monohydrate) and ensuring consistent crystal morphology and dl-isomer ratio in the final product [1] [8].

Table 3: Yield Optimization Strategies for dl-MSG Production

StrategyMechanismImpact on dl-MSG Yield/QualityKey Process Parameters
Integrated Resolution LoopCrystallization + Mother Liquor Racemization CycleIncreases overall yield to >90%Racemization temperature (140-180°C), pH
Catalytic RacemizationMetal-organic complex reduces racemization barrierLowers energy cost; Reduces degradationCatalyst concentration (0.5-2.0%), Time
Fermentation-RacemizationHigh-yield L-glutamate fermentation → RacemizationUtilizes renewable feedstocks for dl-MSGFermentation titer (≥60g/L), Racemization pH
Crystallization DynamicsControlled supersaturation & crystal growthPrevents hydrate formation; Ensures dl-ratio consistencyCooling rate, Seed crystal density

Compounds Mentioned

Properties

CAS Number

32221-81-1

Product Name

dl-Monosodium glutamate

IUPAC Name

sodium;2-aminopentanedioic acid

Molecular Formula

C5H11NNaO5

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2

InChI Key

FMGRPEQSMWQKHM-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O.[Na]

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